1-Propanamine, 3-(ethoxydimethylsilyl)-
Overview
Description
“1-Propanamine, 3-(ethoxydimethylsilyl)-” is also known as “3-(Ethoxydimethylsilyl)propylamine”. It is mainly used as a silane-coupling agent for the surface modification of glass substrates, polymers, and nanoparticles via amino silanization . It is a colorless, volatile liquid that is soluble in organic solvents, such as ether and chloroform .
Molecular Structure Analysis
The molecular formula of “1-Propanamine, 3-(ethoxydimethylsilyl)-” is C7H19NOSi, and its molecular weight is 161.32 . The structure includes an ethoxydimethylsilyl group attached to the third carbon of a propanamine backbone .Physical And Chemical Properties Analysis
“1-Propanamine, 3-(ethoxydimethylsilyl)-” has a boiling point of 60 °C at 8 mmHg and a density of 0.857 g/mL at 25 °C . It also has a refractive index (n20/D) of 1.429 .Scientific Research Applications
Analytical Chemistry Applications
Chromatographic and Mass Spectral Analysis : Derivatives of propanamines, including those structurally related to 1-Propanamine, 3-(ethoxydimethylsilyl)-, have been extensively studied for their analytical profiles. For instance, the liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines have been developed to distinguish these compounds from similar substances, demonstrating the relevance of such compounds in forensic analysis and the importance of analytical techniques in identifying clandestine drugs (Deruiter, Clark, & Noggle, 1990).
Synthesis and Characterization for New Compounds : Research on novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives showcases the chemical versatility and potential applications of propanamine derivatives in developing new chemical entities with possible pharmacological applications (Jing, 2010).
Pharmacokinetic Studies
- Metabolism and Pharmacokinetics : The study of pharmacokinetics and metabolism of selective androgen receptor modulators in rats, which are structurally related to propanamines, illustrates the use of these compounds in understanding drug behavior in biological systems. Such studies provide insight into absorption, distribution, metabolism, and excretion (ADME) characteristics critical for drug development (Wu et al., 2006).
Forensic Science
- Identification and Differentiation of Illicit Drugs : The identification and differentiation of regioisomeric 1-(methylenedioxyphenyl)-propanamines and butanamines by mass spectral analysis using GC-MS-MS is a prime example of how derivatives of 1-Propanamine are essential in the forensic analysis of new psychoactive substances. These methods help in distinguishing between structurally similar illicit drugs, aiding in law enforcement and regulatory efforts (Borth et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[ethoxy(dimethyl)silyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-4-9-10(2,3)7-5-6-8/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLISOBUNKGBQCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066361 | |
Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18306-79-1 | |
Record name | (3-Aminopropyl)dimethylethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18306-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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